

Upadacitinib hemihydrate molecular modeling and simulation

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Compound of Interest

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An In-Depth Technical Guide to the Molecular Modeling and Simulation of Upadacitinib

Abstract

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis and atopic dermatitis.[1][2] Its therapeutic efficacy stems from the targeted disruption of the JAK-STAT signaling pathway, which is crucial for the mediation of inflammatory cytokine responses.[3][4] Understanding the molecular interactions that govern upadacitinib's binding affinity and selectivity for JAK1 is paramount for the rational design of next-generation inhibitors and for elucidating potential resistance mechanisms. This technical guide provides a comprehensive, step-by-step workflow for the molecular modeling and simulation of **upadacitinib hemihydrate** in complex with its primary target, JAK1. We will delve into the theoretical underpinnings and practical execution of homology modeling, molecular docking, and molecular dynamics (MD) simulations, offering field-proven insights into the causality behind key methodological choices.

Introduction: The Rationale for Modeling Upadacitinib

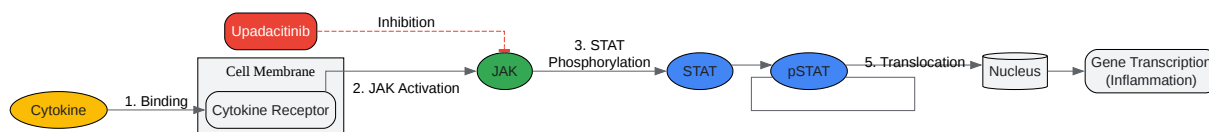
Upadacitinib functions as an ATP-competitive inhibitor, targeting the kinase domain of JAK1 to block the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This inhibition effectively dampens the inflammatory cascade driven by various cytokines.[1] While upadacitinib shows high selectivity for JAK1,

understanding the subtle structural and dynamic differences across the JAK family (JAK1, JAK2, JAK3, and TYK2) is a key challenge that molecular modeling can address.[6]

As of early 2026, a co-crystal structure of upadacitinib bound to JAK1 has not been deposited in the Protein Data Bank (PDB).[6][7] This absence necessitates a computational approach, beginning with the prediction of the binding pose through molecular docking, followed by an evaluation of the complex's stability and dynamics via MD simulations. This guide will walk through a robust protocol to generate a reliable model of the upadacitinib-JAK1 complex and analyze its behavior at an atomistic level.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors. The workflow below illustrates the mechanism and the point of inhibition by upadacitinib.

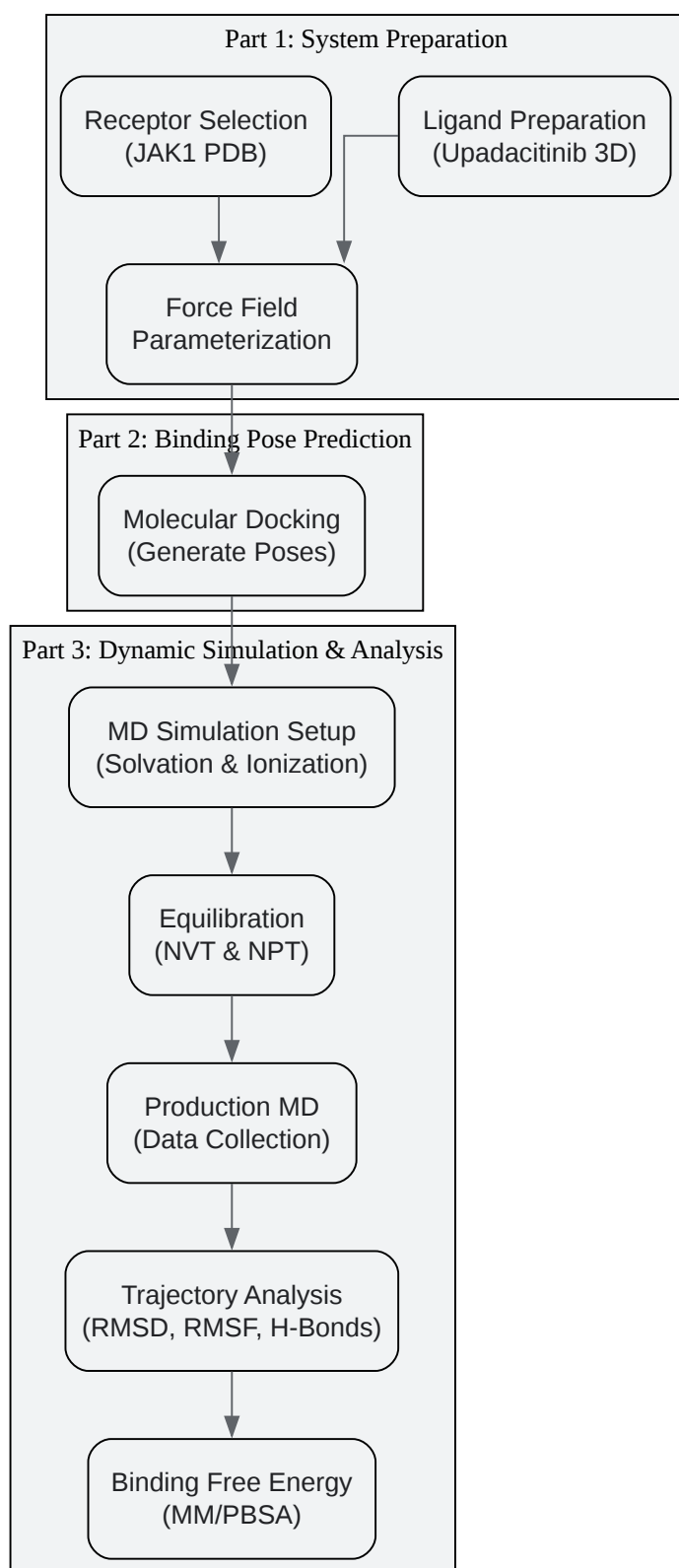


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Caption: The JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.

The Computational Workflow: A Structured Overview

Our approach is a multi-stage process designed to build and validate a model of the upadacitinib-JAK1 complex. Each step builds upon the last, increasing the level of detail and confidence in the resulting model.



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Caption: A high-level overview of the molecular modeling and simulation workflow.

Part 1: System Preparation

The foundation of any successful simulation is meticulous preparation of the input structures and parameters. Garbage in, garbage out is the immutable law of computational science.

Receptor Structure Selection (JAK1)

Expert Rationale: The choice of the protein's starting structure is one of the most critical decisions in the entire workflow. Since no upadacitinib-JAK1 co-crystal exists, we must select an appropriate apo or ligand-bound structure. Key selection criteria include:

- Resolution: Higher resolution (ideally < 2.5 Å) provides greater confidence in atomic positions.[\[8\]](#)
- Conformational State: Kinases exist in multiple conformations (e.g., DFG-in, DFG-out). Selecting a structure with a conformation relevant to inhibitor binding (typically DFG-in for ATP-competitive inhibitors) is crucial.[\[9\]](#)
- Completeness: The structure should have minimal missing residues, especially within the ATP-binding site.[\[8\]](#)
- Co-crystallized Ligand: A structure bound to a ligand with a similar scaffold can provide a more relevant binding pocket conformation than an apo structure.[\[10\]](#)

For this guide, we will use PDB ID: 4I5C, which is the Homo sapiens JAK1 kinase domain in complex with an inhibitor, resolved at 2.10 Å.[\[11\]](#) This structure presents a well-defined ATP-binding pocket in an active conformation suitable for docking ATP-competitive inhibitors like upadacitinib.

PDB ID	Target	Resolution (Å)	Ligand	Rationale for Use/Exclusion
4I5C	JAK1	2.10	Small Molecule Inhibitor	Selected. High resolution, complete binding site, relevant conformation.[11]
3EYG	JAK1	2.00	Staurosporine Analog	Good alternative, but 4I5C has a more distinct inhibitor.[12]
6BBU	JAK1	2.08	Compound 25	High quality, but a different inhibitor scaffold. [13]
2B7A	JAK2	1.80	Staurosporine	Not JAK1; however, useful for structural overlays and selectivity studies.[14]

Ligand Preparation (Upadacitinib Hemihydrate)

The 3D coordinates for upadacitinib can be obtained from the PubChem database (CID 58557659).[2] The input for this workflow is the single upadacitinib molecule.

Expert Rationale (Handling the Hemihydrate): The user prompt specifies "**upadacitinib hemihydrate**." In a standard MD simulation setup with explicit solvent (i.e., surrounding the protein-ligand complex with a box of water molecules), the single water molecule from the hemihydrate crystal structure is inconsequential. We remove it during ligand preparation because the system will be fully solvated later. Including it would be redundant and could introduce artifacts if not placed correctly. The focus is on the behavior of the drug molecule itself within the solvated active site.

Protocol: Ligand Preparation

- **Download Structure:** Download the 3D SDF file for upadacitinib from PubChem (CID 58557659).
- **Convert Format:** Use a tool like Open Babel to convert the SDF file to MOL2 format. This format is required by many parameterization tools.
- **Add Hydrogens & Check Protonation:** Ensure all hydrogen atoms are explicitly present and that the protonation states of functional groups are correct for a physiological pH of ~7.4. Tools like UCSF Chimera or Schrödinger's Maestro can assist with this.

Ligand Force Field Parameterization

Expert Rationale: Standard biomolecular force fields (like CHARMM or AMBER) do not contain parameters for drug molecules. We must generate these parameters to accurately describe the molecule's internal energy (bond lengths, angles, dihedrals) and its non-bonded interactions (van der Waals, electrostatics). Failure to do so will result in a physically unrealistic simulation. The CHARMM General Force Field (CGenFF) is an excellent resource for parametrizing drug-like molecules for use with the CHARMM force field.[\[3\]](#)[\[15\]](#)

Protocol: Generating Parameters with CGenFF

- **Prepare Input:** Ensure the upadacitinib.mol2 file is ready.
- **Submit to CGenFF Server:** Upload the upadacitinib.mol2 file to the online CGenFF server. The server will perform atom typing and assign parameters and charges by analogy to existing parameters.[\[16\]](#)
- **Analyze Output:** The server returns a parameter file (often in .str format). Crucially, it provides "penalty" scores for the assigned parameters. High penalties indicate that the analogy is poor, and those parameters may require manual refinement for high-accuracy studies. For this workflow, we will proceed, assuming penalties are within an acceptable range for initial screening.

Part 2: Molecular Docking

With prepared structures, we can now predict the binding pose of upadacitinib in the JAK1 active site.

Expert Rationale: Molecular docking algorithms explore a vast conformational space to find favorable binding orientations of a ligand to a receptor.^[17] The output is a set of poses ranked by a scoring function, which estimates the binding affinity. This step is essential as it provides the starting coordinates for our MD simulation. We will use AutoDock Vina, a widely used and efficient docking program.

Protocol: Docking with AutoDock Vina

- **Prepare Receptor:** Using AutoDock Tools or a similar program, convert the cleaned JAK1 PDB file to the PDBQT format, which adds polar hydrogens and assigns partial charges.
- **Prepare Ligand:** Convert the parameterized upadacitinib.mol2 file to the PDBQT format.
- **Define the Search Space (Grid Box):** Define a 3D grid box that encompasses the entire ATP-binding site. A common strategy is to center the box on the co-crystallized ligand from the template PDB (4I5C) and ensure its dimensions (e.g., 25x25x25 Å) are sufficient to allow rotational and translational freedom for upadacitinib.
- **Run Vina:** Execute the docking run.
- **Analyze Poses:** The top-ranked pose is typically selected for the next stage. Critical analysis involves checking for key interactions known to be important for JAK inhibitors, such as hydrogen bonds with the hinge region residues (e.g., Glu957, Leu959).^[7] Published studies show upadacitinib forming three hydrogen bonds with JAK1.^{[1][5]}

Part 3: Molecular Dynamics (MD) Simulation & Analysis

MD simulations provide a "computational microscope," allowing us to observe the dynamic behavior of the upadacitinib-JAK1 complex over time.

Expert Rationale: While docking provides a static snapshot, the biological reality is dynamic. MD simulations solve Newton's equations of motion for every atom in the system, revealing how the complex fluctuates, how water molecules mediate interactions, and providing a more

rigorous assessment of binding stability.[18] We will use GROMACS, a high-performance and popular MD engine.[19]

MD Simulation Setup

Protocol: System Building with GROMACS

- **Combine Protein-Ligand:** Create a single PDB file containing the coordinates of JAK1 and the selected docked pose of upadacitinib.
- **Choose Force Field:** Select a protein force field compatible with the ligand parameters (e.g., CHARMM36m).
- **Create Topology:** Use GROMACS's `pdb2gmx` tool to generate the protein topology. Manually edit the master topology file to include the upadacitinib parameter file (.itp) generated from the CGenFF output.
- **Define Simulation Box:** Create a periodic simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge).
- **Solvation:** Fill the box with an explicit water model (e.g., TIP3P).
- **Ionization:** Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's net charge and mimic a physiological salt concentration (~0.15 M).

Equilibration and Production MD

Expert Rationale: The prepared system is an artificial construct and must be relaxed before collecting data. Equilibration ensures the temperature and pressure stabilize to the desired values and removes any steric clashes introduced during the setup. This is typically a two-step process.

Protocol: Simulation Execution

- **Energy Minimization:** Perform a steepest descent energy minimization to relax the system.
- **NVT Equilibration:** Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT ensemble). This allows the solvent to equilibrate around the

protein and ligand, which are typically held in place with position restraints.

- **NPT Equilibration:** Perform a longer simulation (e.g., 5-10 ns) at constant Number of particles, Pressure, and Temperature (NPT ensemble). This adjusts the box density to the correct value while keeping position restraints on the protein backbone and ligand.
- **Production MD:** Remove the position restraints and run the production simulation for a duration sufficient to observe the desired phenomena (e.g., 100-500 ns).

Trajectory Analysis

Once the simulation is complete, the resulting trajectory must be analyzed to extract meaningful biological insights.

1. Root Mean Square Deviation (RMSD):

- **Purpose:** Measures the stability of the protein backbone and the ligand's pose over time. A stable RMSD that plateaus indicates the system has reached equilibrium.[\[20\]](#)
- **Interpretation:** A low, stable RMSD for the ligand ($< 3 \text{ \AA}$) suggests a stable binding pose. Large fluctuations may indicate instability or sampling of multiple binding modes.

2. Root Mean Square Fluctuation (RMSF):

- **Purpose:** Measures the fluctuation of individual residues.
- **Interpretation:** High RMSF values in loops indicate flexibility, while low values in alpha-helices and beta-sheets indicate rigidity. Comparing the RMSF of the apo-protein vs. the complex can reveal regions where binding induces rigidity or flexibility.[\[1\]](#)

3. Hydrogen Bond Analysis:

- **Purpose:** To monitor the formation and breaking of specific hydrogen bonds over time.
- **Interpretation:** The persistence of key hydrogen bonds (e.g., with the hinge region) throughout the simulation provides strong evidence for their importance in binding affinity.[\[1\]](#)

Binding Free Energy Calculation

Expert Rationale: Scoring functions in docking are fast but approximate. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate, albeit computationally expensive, end-state method to estimate the binding free energy from MD snapshots.^[7]

The table below presents example data synthesized from published computational studies on upadacitinib, illustrating the type of quantitative insights that can be derived.^{[1][7]}

Metric	JAK1	JAK2	JAK3	TYK2	Interpretation
Docking Score (Vina, kcal/mol)	-9.4	-9.1	-9.6	-10.9	Lower scores suggest better affinity. Vina scores do not always correlate perfectly with experimental selectivity. [1]
MM/PBSA ΔG bind (kcal/mol)	-48.5	-42.1	-45.3	-35.8	More negative values indicate stronger binding. This data aligns better with JAK1 selectivity. [1] [7]
Ligand RMSD (\AA , avg.)	1.5 ± 0.3	1.8 ± 0.4	1.7 ± 0.5	2.5 ± 0.8	Lower RMSD suggests a more stable binding pose in JAK1.
Key H-Bonds Occupancy (%)	E957 (95%), L959 (88%)	E930 (90%), L932 (75%)	E903 (85%), L905 (80%)	V981 (60%)	High occupancy of hinge region H-bonds confirms a canonical kinase inhibitor

binding
mode.[\[1\]](#)

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded workflow for the molecular modeling of the upadacitinib-JAK1 complex. By combining homology-based receptor selection, robust ligand parameterization, molecular docking, and extensive molecular dynamics simulations, researchers can generate valuable, atomistic-level insights into the mechanisms of selective JAK1 inhibition. The analyses described, such as RMSD, RMSF, and MM/PBSA calculations, provide quantitative metrics to assess binding stability and affinity, explaining the experimental selectivity of upadacitinib.[\[1\]](#)[\[7\]](#)

These computational models serve as powerful platforms for future research, including the design of novel inhibitors with improved potency or altered selectivity profiles, the investigation of potential resistance mutations, and the exploration of allosteric modulation sites. As computational resources and force field accuracy continue to improve, such in silico methods will become ever more integral to the drug discovery and development pipeline.

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